1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
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Overview
Description
1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The presence of the thiazole ring in this compound adds to its biological significance, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione typically involves the reaction of 1-amino-2-methoxy-9,10-anthracenedione with thiazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloproteins. Additionally, the anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Doxorubicin: Another anthraquinone-based chemotherapeutic agent.
Daunorubicin: Similar in structure and function to doxorubicin.
Uniqueness
1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione is unique due to the presence of both the thiazole and anthraquinone moieties, which confer distinct biological activities. Its ability to interact with both DNA and metalloproteins makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
62593-07-1 |
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Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21) |
InChI Key |
KWABWPFXUQZDFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N |
Origin of Product |
United States |
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